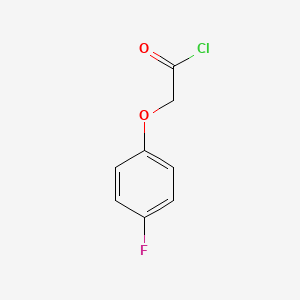

Cloruro de (4-fluorofenoxi)acetilo

Descripción general

Descripción

The compound "(4-Fluorophenoxy)acetyl chloride" is a chemical reagent that is related to various research areas, including the synthesis of fluorescent reagents, activating agents for covalent attachment of biologicals, and the creation of novel compounds with potential pharmaceutical applications. It is structurally related to compounds such as (2-naphthoxy)acetyl chloride, which has been used as a fluorescent reagent for analytical derivatization in chromatography , and 4-fluorobenzenesulfonyl chloride, which is an activating agent for the covalent attachment of biologicals to solid supports .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . Additionally, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods provide insights into the potential synthesis routes for "(4-Fluorophenoxy)acetyl chloride" by analogy.

Molecular Structure Analysis

The molecular structure of a related compound, 2-(4-fluorophenoxy) acetic acid, has been elucidated, showing that it crystallizes in the monoclinic crystal system with specific space group parameters . This information can be used to infer the structural characteristics of "(4-Fluorophenoxy)acetyl chloride," considering the similarities in the phenoxy moiety of the compounds.

Chemical Reactions Analysis

While specific reactions of "(4-Fluorophenoxy)acetyl chloride" are not detailed in the provided papers, the reactivity of acetyl chloride derivatives can be inferred from studies on similar compounds. Acetyl chloride itself is known to be a versatile reagent for the synthesis of various phosphonic acid derivatives . This suggests that "(4-Fluorophenoxy)acetyl chloride" could also be used in similar synthetic applications, leveraging its acyl chloride functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Fluorophenoxy)acetyl chloride" can be partially deduced from the properties of related compounds. For instance, the crystal data for 2-(4-fluorophenoxy) acetic acid provides insights into the density and crystallographic parameters that could be similar for "(4-Fluorophenoxy)acetyl chloride" . The presence of the fluorine atom is likely to influence the electron-withdrawing properties of the compound, as seen in 4-fluorobenzenesulfonyl chloride , which could affect its reactivity and stability.

Aplicaciones Científicas De Investigación

Química Analítica

Finalmente, en química analítica, se puede utilizar como agente de derivatización para mejorar la detección y cuantificación de varias sustancias en mezclas complejas mediante técnicas como la cromatografía de gases o la espectrometría de masas.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Cloruro de (4-fluorofenoxi)acetilo, como su reactividad y la presencia de un átomo de flúor, para cumplir funciones específicas en la investigación científica y el desarrollo .

Safety and Hazards

“(4-Fluorophenoxy)acetyl chloride” is a highly reactive compound and should be handled with caution. Exposure to moist air or water can lead to the release of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It’s also important to note that containers may explode when heated .

Mecanismo De Acción

Target of Action

Similar compounds such as coumarin derivatives have been known to target enzymes like aromatase

Biochemical Pathways

It’s worth noting that acetyl-coa, a related compound, is a key player in various biochemical pathways, including the biosynthesis of amino acids and fatty acids .

Pharmacokinetics

The compound has been reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w, is around 1.55 , which could influence its distribution and bioavailability.

Result of Action

Similar compounds have been shown to have antiproliferative activities against certain cancer cell lines .

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMNADZORCTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374635 | |

| Record name | (4-Fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405-78-7 | |

| Record name | (4-Fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

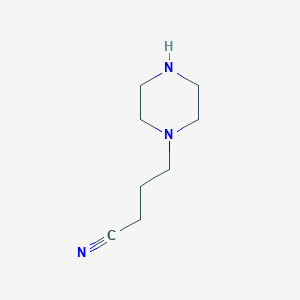

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)